molecular formula C₃₃H₃₈FN₂NaO₈ B1139888 2-Hydroxy Atorvastatin Dihydrate Monosodium Salt CAS No. 1421760-64-6

2-Hydroxy Atorvastatin Dihydrate Monosodium Salt

Numéro de catalogue B1139888
Numéro CAS: 1421760-64-6
Poids moléculaire: 632.65
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Hydroxy Atorvastatin Dihydrate Monosodium Salt is an active metabolite of the drug Atorvastatin . It is a competitively selective inhibitor of HMGCR (HMG-CoA reductase), an enzyme that plays a significant role in controlling the rate of cholesterol production in the body . The molecular formula of this compound is C33H34FN2O6•Na•2H2O and it has a molecular weight of 632.65 .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy Atorvastatin Dihydrate Monosodium Salt consists of a heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain . It is a pentasubstituted pyrrole formed by two contrasting moieties .

Applications De Recherche Scientifique

  • Cardiovascular Disease and Hyperlipidemia Treatment : Atorvastatin is primarily recognized for its role in treating hypercholesterolemia and preventing cardiovascular disease. It is known to reduce both intracellular cholesterol synthesis and serum cholesterol levels (Santini et al., 2003).

  • Diabetes Management : Studies have shown that atorvastatin can positively influence the lipid profile of type 2 diabetes patients, potentially offering anti-atherogenic and anti-inflammatory effects (Mandosi et al., 2010).

  • Neuroprotective Effects : Atorvastatin has demonstrated potential in promoting neuroprotection, especially in conditions like multiple sclerosis, by influencing immune responses and possibly reversing paralysis in central nervous system autoimmune diseases (Youssef et al., 2002).

  • Neuropathic Pain Management : The drug has been found to have antihyperalgesic and anti-inflammatory effects in models of neuropathic pain, suggesting its utility in pain management (Pathak et al., 2013).

  • Drug Metabolism Studies : Atorvastatin is also the subject of research focusing on drug metabolism, such as the production of its active metabolites through biocatalysts, offering insights into more efficient drug synthesis methods (Nguyen et al., 2021).

  • Ophthalmic Applications : The potential of atorvastatin in ophthalmology has been explored, particularly its incorporation in contact lenses for treating ocular surface diseases (Pereira-da-Mota et al., 2021).

  • HIV Treatment Research : Atorvastatin has been studied for its effects on immune activation markers in HIV-infected individuals, indicating its potential in the management of HIV-related complications (Ganesan et al., 2011).

  • Obesity and Insulin Resistance : Research indicates that atorvastatin improves insulin sensitivity and ameliorates glucose tolerance in obesity models, suggesting its role in metabolic syndrome management (Zhang et al., 2010).

  • Analgesic Effects : Atorvastatin has been shown to reduce nociception and inflammation in various animal pain models, highlighting its potential in pain relief (Garcia et al., 2011).

  • Pharmacokinetic Modeling : Atorvastatin has been the subject of physiologically based pharmacokinetic modeling to understand its disposition and drug-drug interaction profiles, aiding in safer and more effective clinical use (Zhang, 2015).

Safety And Hazards

The safety data sheet for 2-Hydroxy Atorvastatin Dihydrate Monosodium Salt suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools . It is also recommended to prevent fire caused by electrostatic discharge steam .

Propriétés

InChI

InChI=1S/C33H35FN2O6.Na.H2O/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;1H2/t24-,25-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXPGWVPNFYPHB-LBDKHHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37FN2NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156595042

CAS RN

1421760-64-6
Record name 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-β,δ-dihydroxy-4-[[(2-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-, sodium salt, hydrate (1:1:2), (βR,δR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421760-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
5
Citations
JB Schwartz - Clinical Pharmacology & Therapeutics, 2009 - Wiley Online Library
… Standard curves (atorvastatin calcium salt, 2-hydroxy-atorvastatin dihydrate monosodium salt, 4-hydroxy-atorvastatin disodium salt (TRC, North York, Ontario, Canada)) were linear over …
Number of citations: 127 ascpt.onlinelibrary.wiley.com
LB Christiansen, TL Dohlmann, TP Ludvigsen… - Scientific Reports, 2021 - nature.com
… liquid chromatography-mass spectrometry (UHPLC-MS) to measure atorvastatin calcium salt and its two active metabolites: 2-hydroxy atorvastatin dihydrate monosodium salt (2-OH …
Number of citations: 5 www.nature.com
A Karbownik, D Szkutnik-Fiedler, A Czyrski… - Pharmaceutics, 2020 - mdpi.com
The tyrosine kinase inhibitor sorafenib is the first-line treatment for patients with hepatocellular carcinoma (HCC), in which hyperlipidemia and type 2 diabetes mellitus (T2DM) may often …
Number of citations: 15 www.mdpi.com
CM Chavez-Eng, RW Lutz, D Goykhman… - Journal of …, 2018 - Elsevier
… Atorvastatin calcium salt, atorvastatin-d5 sodium salt, 2-hydroxy atorvastatin dihydrate monosodium salt, 2-hydroxy atorvastatin-d5 disodium salt, 4-hydroxy atorvastatin calcium salt, 4-…
Number of citations: 7 www.sciencedirect.com
M Vít - 2012 - dspace.cuni.cz
Prohlašuji, že jsem tuto závěrečnou práci zpracoval samostatně a že jsem uvedl všechny použité informační zdroje a literaturu. Tato práce ani její podstatná část nebyla předložena k …
Number of citations: 0 dspace.cuni.cz

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.